Ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. Initially, it is prepared by acylation of 1,3-dimethyl-5-pyrazolone using 2-fluorobenzoyl chloride . Subsequently, chlorination of the resulting (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone yields the key intermediate (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone . This intermediate plays a crucial role in the synthesis of zolazepam, a tranquilizer used for wild animals.
Future Directions
Mechanism of Action
Target of Action
The compound “Ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate” contains a pyrimidine ring, which is a common structure in many bioactive molecules . Pyrimidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are typically the result of the compound interacting with its targets and causing changes in their function.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by “this compound”. Given the broad range of activities associated with pyrimidine derivatives , it’s likely that this compound could influence multiple pathways.
Result of Action
Similar compounds have been found to exhibit a range of effects, depending on their specific targets and mode of action .
Properties
IUPAC Name |
ethyl 4-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O4/c1-2-21-13(20)4-3-12(19)18-6-5-11(9-18)22-14-16-7-10(15)8-17-14/h7-8,11H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFERSENVRJNKCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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